5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole
Overview
Description
5-Difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C11H12F2N2O2S . It has a molecular weight of 274.29 . This compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12F2N2O2S/c1-3-15-7(2)14-9-6-8(4-5-10(9)15)18(16,17)11(12)13/h4-6,11H,3H2,1-2H3
. This code represents the molecular structure of the compound. The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and specific gravity are not specified in the sources I found .Scientific Research Applications
Applications in Organic Synthesis
The utility of 3,5-bis(trifluoromethyl)phenyl sulfones in organic synthesis, specifically in the Julia-Kocienski olefination reaction, was investigated, showcasing a method to produce 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This process is significant for the synthesis of various methoxylated stilbenes, including trimethylated resveratrol, highlighting its versatility and efficiency in organic synthesis (D. A. Alonso et al., 2005).
Development of Antifungal Agents
Research focused on the synthesis of novel tetrazole derivatives to address antifungal resistance, demonstrating significant activity against various fungal strains. This study underscores the importance of developing new antifungal agents to combat resistance, with some compounds showing high cell growth inhibition without toxicity (E. Łukowska-Chojnacka et al., 2016).
Corrosion Inhibition Studies
A study explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, revealing the mechanisms of action and efficiency of these compounds as corrosion inhibitors. This research contributes to the understanding of corrosion inhibition and the development of more effective inhibitors (P. Ammal et al., 2018).
Antibacterial Activity Evaluation
The synthesis and antibacterial evaluation of 2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives were conducted to investigate their efficacy against various bacterial strains. One molecule exhibited high activity, suggesting the potential of these compounds as antibacterial agents (A. Siddiqa et al., 2014).
Safety and Hazards
Specific safety and hazard information for 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety measures. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Properties
IUPAC Name |
5-(difluoromethylsulfonyl)-1-ethyl-2-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2S/c1-3-15-7(2)14-9-6-8(4-5-10(9)15)18(16,17)11(12)13/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEBAVVBHJODDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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